5-LOX Inhibitory Activity: Weak Inhibition Contrasted with Clinical-Stage 5-LOX Inhibitors
Against human recombinant 5-lipoxygenase (5-LOX), 5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole exhibits an IC50 > 10,000 nM, as measured by reduction of all-trans isomers of LTB4 and 5-HETE in an Escherichia coli BL21(DE3) expression system . This is approximately 20-fold weaker than the clinical 5-LOX inhibitor zileuton (IC50 ≈ 500 nM in cell-free and human whole-blood assays) and at least 50-fold weaker than the natural product NDGA (IC50 = 200 nM against recombinant human 5-LOX) . This near-inactivity profile makes the compound uniquely suited as a negative control or selectivity benchmark in 5-LOX inhibitor screening cascades, where potent benzodioxole-pyrazole hybrid 5-LOX inhibitors (e.g., IC50 values reaching low micromolar) have been reported .
| Evidence Dimension | 5-Lipoxygenase (5-LOX) enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Zileuton: ~500 nM; NDGA: 200 nM; Benzodioxole-pyrazole hybrid series: IC50 values from ~0.5 µM to >50 µM |
| Quantified Difference | Target compound is ≥20-fold less potent than zileuton and ≥50-fold less potent than NDGA |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); LTB4 and 5-HETE all-trans isomer reduction endpoint |
Why This Matters
A confirmed weak 5-LOX inhibitor (IC50 > 10 µM) can serve as a validated negative control, enabling investigators to benchmark assay sensitivity and distinguish specific inhibition from non-specific assay interference in primary screening.
- [1] BindingDB Entry BDBM50591538 (CHEMBL5205807). IC50 > 1.00E+4 nM for inhibition of human recombinant 5-LOX. Data curated by ChEMBL, University Federico II of Naples. View Source
- [2] Carter, G. W.; Young, P. R.; Albert, D. H.; Bouska, J.; Dyer, R.; Bell, R. L.; Summers, J. B.; Brooks, D. W. 5-Lipoxygenase Inhibitory Activity of Zileuton. J. Pharmacol. Exp. Ther. 1991, 256 (3), 929–937. IC50 = 0.5–1 µM range. View Source
- [3] Abu-Serie, M. M.; El-Gamal, M. I.; et al. Benzodioxole–Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. Arch. Pharm. 2017, 350 (5), 1600362. https://doi.org/10.1002/ardp.201600362 View Source
